![molecular formula C7H5BrClI B1589466 2-Chloro-5-iodobenzyl bromide CAS No. 793695-85-9](/img/structure/B1589466.png)
2-Chloro-5-iodobenzyl bromide
Overview
Description
2-Chloro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5BrClI. It has a molecular weight of 331.38 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for 2-Chloro-5-iodobenzyl bromide is 2-(bromomethyl)-1-chloro-4-iodobenzene . The InChI code is 1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 .Physical And Chemical Properties Analysis
2-Chloro-5-iodobenzyl bromide is a solid at room temperature . It has a boiling point of 94-95°C .Scientific Research Applications
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds
2-Chloro-5-iodobenzyl bromide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the presence of both a bromomethyl and an iodophenyl group makes it a versatile building block for constructing complex molecules. It is particularly useful in the synthesis of molecules that require halogenated aromatic rings, which are common in many drug molecules for their pharmacological properties .
Organic Synthesis: Benzylic Functionalization
In organic synthesis, 2-Chloro-5-iodobenzyl bromide is used for benzylic functionalization, where the bromomethyl group can undergo various nucleophilic substitution reactions. This allows for the introduction of different functional groups at the benzylic position, enabling the synthesis of a wide range of organic compounds with potential applications in drug development and other areas of chemical research .
Material Science: Advanced Polymer Research
The compound’s halogen atoms can act as anchoring points for creating advanced polymers. Researchers in material science may employ 2-Chloro-5-iodobenzyl bromide to modify the surface properties of polymers or to create block copolymers with specific functionalities, which can be used in creating new materials with unique mechanical, thermal, or conductive properties .
Analytical Chemistry: Chromatographic Standards
2-Chloro-5-iodobenzyl bromide: can be used as a standard or reference compound in various chromatographic techniques. Its distinct chemical structure allows it to serve as a marker or internal standard in the qualitative and quantitative analysis of complex mixtures, aiding in the identification and quantification of unknown substances .
Pharmaceuticals: Development of Antiviral and Anticancer Agents
The iodine and bromine atoms present in 2-Chloro-5-iodobenzyl bromide make it a precursor for the synthesis of antiviral and anticancer agents. The halogens can be used to create compounds that interact with biological targets, such as proteins or nucleic acids, leading to the development of new therapies for various diseases .
Industrial Chemistry: Large-Scale Synthesis
On an industrial scale, 2-Chloro-5-iodobenzyl bromide is used in the large-scale synthesis of fine chemicals and intermediates. Its reactivity and stability under various conditions make it suitable for bulk chemical processes, where it can be used to produce a variety of chemical products efficiently and cost-effectively .
Safety and Hazards
2-Chloro-5-iodobenzyl bromide is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H334, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The precautionary statements P260;P271;P280 advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCZEQSQMAKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471527 | |
Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodobenzyl bromide | |
CAS RN |
793695-85-9 | |
Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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